N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine
Overview
Description
GW827106X is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase involved in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis . This compound is highly selective over cyclin-dependent kinase-2 (CDK-2), making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GW827106X involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazolo[1,5-b]pyridazine core, followed by functionalization to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of GW827106X follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: GW827106X undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
GW827106X has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of GSK-3 and its effects on various chemical pathways.
Biology: Employed in cellular and molecular biology to investigate the role of GSK-3 in cell signaling, proliferation, and apoptosis.
Medicine: Explored for its potential therapeutic applications in diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting GSK-3.
Mechanism of Action
GW827106X exerts its effects by selectively inhibiting GSK-3. The inhibition of GSK-3 leads to the modulation of various cellular pathways, including glycogen metabolism, cell cycle regulation, and apoptosis. The molecular targets include the active site of GSK-3, where GW827106X binds and prevents its activity. This inhibition affects downstream signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
SB216763: Another GSK-3 inhibitor with a different chemical structure.
CHIR99021: A highly selective GSK-3 inhibitor used in stem cell research.
AR-A014418: A selective GSK-3 inhibitor with potential therapeutic applications.
Comparison: GW827106X is unique due to its high selectivity for GSK-3 over CDK-2, making it a valuable tool for studying GSK-3-specific pathways. Compared to other inhibitors, GW827106X offers a distinct chemical structure and binding affinity, providing researchers with an alternative option for GSK-3 inhibition studies .
Properties
Molecular Formula |
C25H20N6O3 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C25H20N6O3/c1-32-18-7-4-16(5-8-18)24-23(20-3-2-11-27-31(20)30-24)19-10-12-26-25(29-19)28-17-6-9-21-22(15-17)34-14-13-33-21/h2-12,15H,13-14H2,1H3,(H,26,28,29) |
InChI Key |
PHMQSKGFSDGFMK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C(=C2C4=NC(=NC=C4)NC5=CC6=C(C=C5)OCCO6)C=CC=N3 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=C2C4=NC(=NC=C4)NC5=CC6=C(C=C5)OCCO6)C=CC=N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GW827106X; GW-827106-X; GW 827106 X; GW-827106X; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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